molecular formula C19H20N4O4S B2843815 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-80-4

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2843815
CAS RN: 1021215-80-4
M. Wt: 400.45
InChI Key: WAYGRYIJUTYVGJ-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a dioxidotetrahydrothiophen group, a furan group, and a pyrazolo[3,4-b]pyridine group . The carboxamide group is attached to the 4-position of the pyrazolo[3,4-b]pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of synthetic chemistry often explores the synthesis of N-alkylated derivatives and their potential applications. For instance, studies have demonstrated the preparation of N-alkylated products through the alkylation of corresponding halo compounds, leading to a variety of derivatives including triazoles, oxadiazoles, and thiadiazoles. Such chemical transformations are crucial for the development of novel compounds with potential applications in materials science, catalysis, and as intermediates for further synthetic modifications (El-Essawy & Rady, 2011).

Biological Evaluation

The evaluation of novel compounds for their biological activities is a significant area of research. Compounds similar to the one have been synthesized and tested for their anticancer and anti-inflammatory properties. For example, pyrazolopyrimidines derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as leads for the development of new anticancer agents. Such studies underscore the importance of synthetic chemistry in the discovery and development of new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-11-17-14(19(24)20-12-4-5-12)9-15(16-3-2-7-27-16)21-18(17)23(22-11)13-6-8-28(25,26)10-13/h2-3,7,9,12-13H,4-6,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYGRYIJUTYVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4CC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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